

NP3-562: A Technical Guide to a Novel Tricyclic NLRP3 Inflammasome Inhibitor

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Compound of Interest

Compound Name: NP3-562

Cat. No.: B12376434

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Introduction

NP3-562 is a potent, orally bioavailable, tricyclic inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1 β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and Alzheimer's disease.[2][4] **NP3-562** was identified through high-throughput screening and subsequent optimization, emerging as a promising therapeutic candidate with a distinct mechanism of action and a favorable development profile.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **NP3-562**.

Discovery and Mechanism of Action

NP3-562 was discovered through a high-throughput screening campaign designed to identify novel scaffolds that bind to the NLRP3 protein.[2] This led to the identification of a tricyclic hit compound, which was then chemically optimized to produce **NP3-562**. [2]

The primary mechanism of action of **NP3-562** is the direct inhibition of the NLRP3 inflammasome.[1][3][5] X-ray crystallography has revealed that **NP3-562** binds to the NACHT

domain of the NLRP3 protein.[2][3] This binding mode is unique when compared to other known sulfonylurea-based inhibitors, suggesting a novel interaction mechanism.[2][3] By binding to the NACHT domain, **NP3-562** effectively prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.[2] This blockade of inflammasome activation leads to a potent inhibition of IL-1 β and IL-18 release.[2] Importantly, **NP3-562** demonstrates a clean off-target profile, with no significant interference with the NF- κ B pathway.[5]

Quantitative Data

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic data for **NP3-562**.

Table 1: In Vitro Potency of NP3-562

Assay	Cell Type/System	Stimulus	IC50	Reference
IL-1 β Release	THP-1 cells	Nigericin	66 nM	[1]
IL-1 β Release	THP-1 cells	LPS/ATP	90 nM	[5]
IL-1 β Release	Human Whole Blood	LPS/ATP	214 nM	[1][3][5]
IL-1 β Release	Mouse Whole Blood	LPS/ATP	248 nM	[1][5]
NLRP3 Binding	Fluorescence Polarization	-	0.26 μ M	[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of NP3-562

Model/Parameter	Species	Dose	Effect/Value	Reference
Acute Peritonitis Model	Mouse	30 mg/kg, p.o.	Full inhibition of IL-1 β release	[1][2]
Acute Peritonitis Model	Mouse	100 mg/kg, p.o.	>90% inhibition of IL-1 β release	[1]
Acute Peritonitis Model	Mouse	50 mg/kg, p.o.	90% IL-1 β inhibition	[5]
Brain Exposure	Mouse	50 mg/kg, p.o.	0.398 μ M	[1]
Brain-to-Plasma Ratio (Kp)	Mouse	50 mg/kg, p.o.	0.2	[1]

Experimental Protocols

In Vitro IL-1 β Release Assay (THP-1 Cells)

- **Cell Culture:** Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μ g/mL) at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Stimulation (Priming):** THP-1 cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) from *E. coli* for a specified period to upregulate pro-IL-1 β and NLRP3 expression.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of **NP3-562** or vehicle control (e.g., DMSO) for 1 hour.
- **NLRP3 Activation:** The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin or ATP for a defined incubation time.
- **Cytokine Measurement:** The cell culture supernatant is collected, and the concentration of secreted IL-1 β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

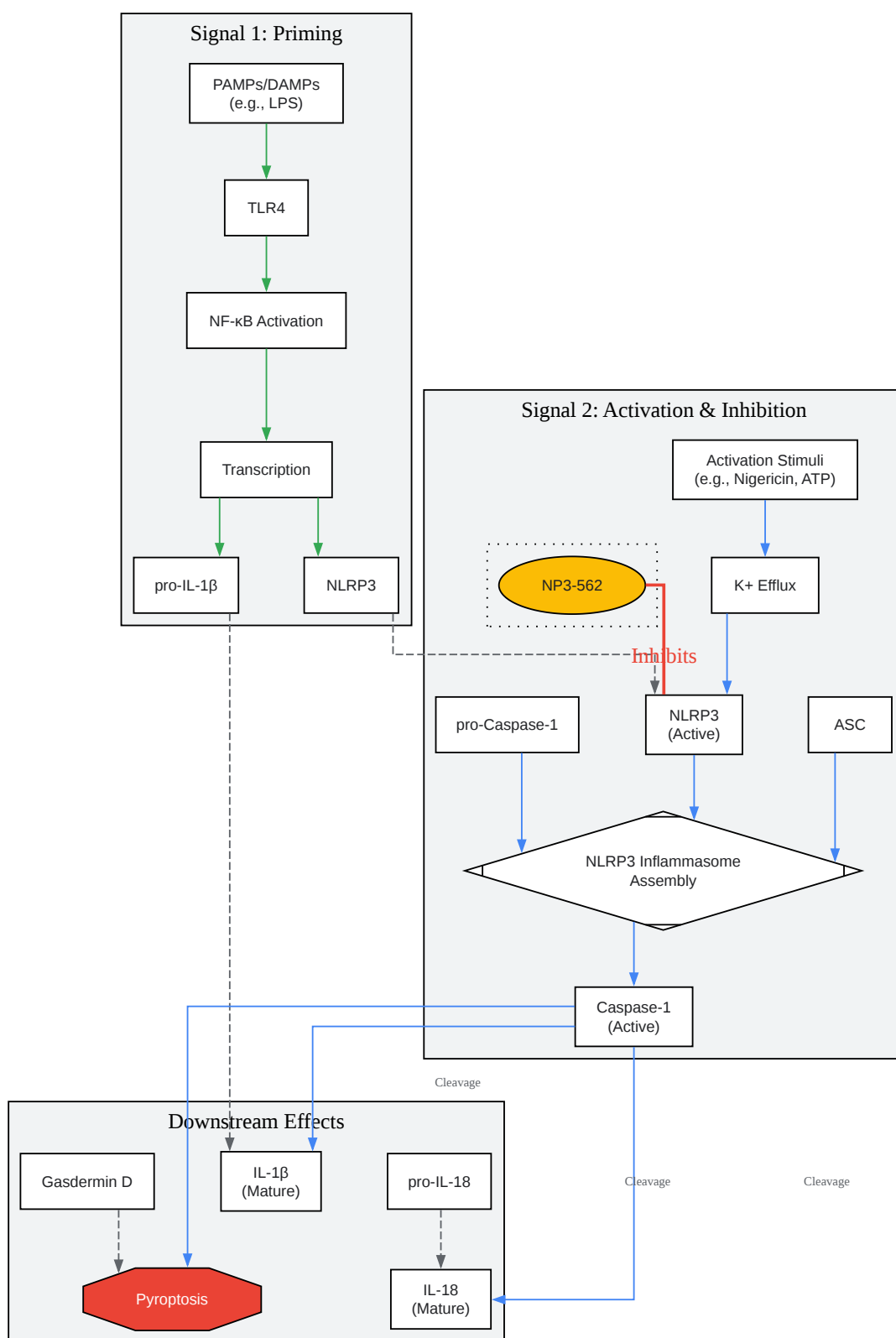
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Mouse Acute Peritonitis Model

- **Animals:** Female C57BL/6 mice are used for the study. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.
- **Compound Administration:** **NP3-562** is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (p.o.) to the mice at various doses (e.g., 3-100 mg/kg).^[1]
- **Induction of Peritonitis:** At a specified time post-compound administration, mice are intraperitoneally (i.p.) injected with an inflammatory stimulus, such as monosodium urate (MSU) crystals or LPS, to induce peritonitis and NLRP3 inflammasome activation.
- **Sample Collection:** After a defined period following the inflammatory challenge, peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS). Blood samples may also be collected.
- **Cytokine Analysis:** The concentration of IL-1 β in the peritoneal lavage fluid or plasma is measured by ELISA.
- **Data Analysis:** The percentage of inhibition of IL-1 β release is calculated for each dose group relative to the vehicle-treated control group.

Visualizations

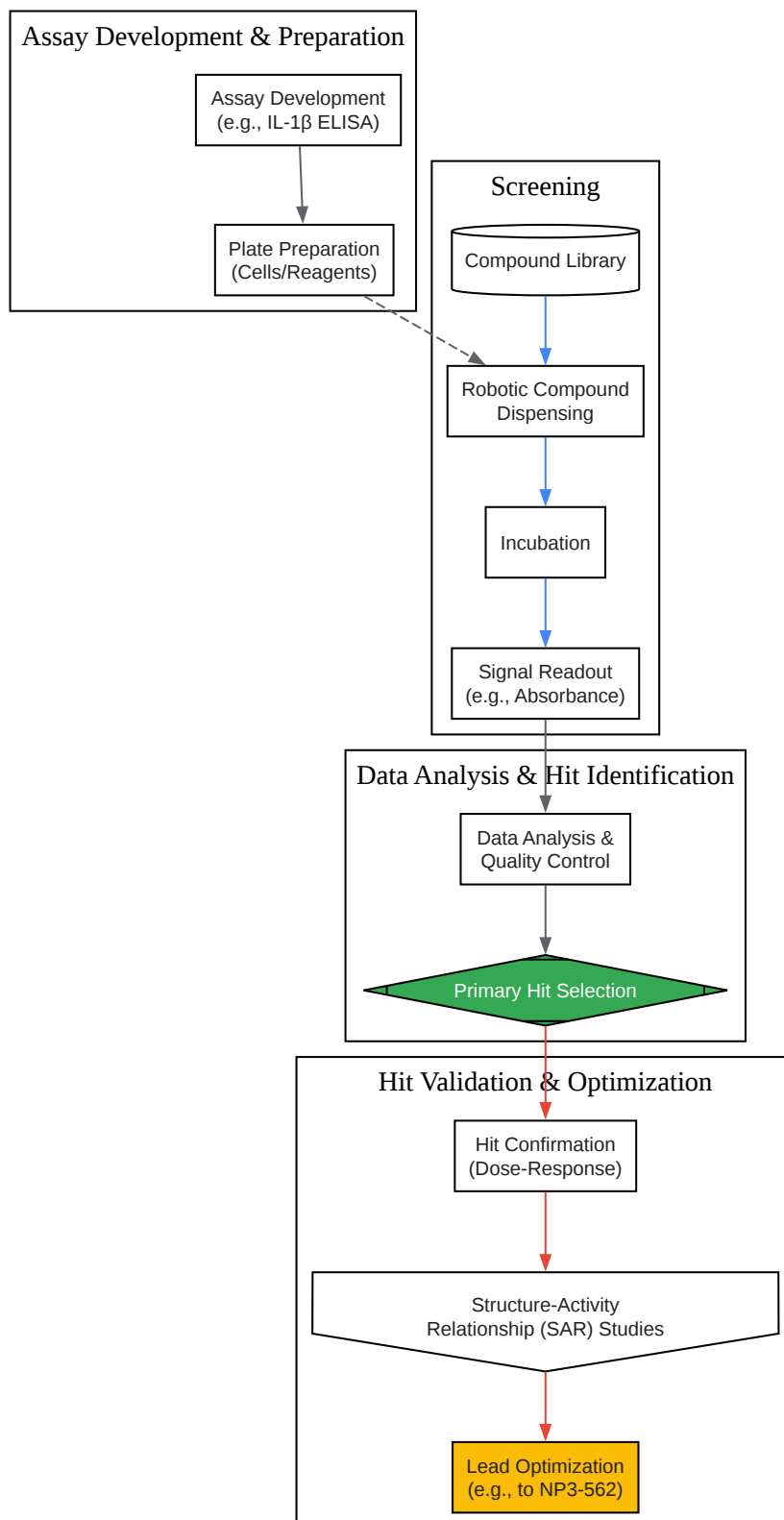
NLRP3 Inflammasome Signaling Pathway



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Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by **NP3-562**.

High-Throughput Screening Workflow



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Caption: Generalized workflow for high-throughput screening in drug discovery.

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